molecular formula C6H13ClN2O B3043405 N-methylpyrrolidine-2-carboxamide hydrochloride CAS No. 859537-16-9

N-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B3043405
CAS No.: 859537-16-9
M. Wt: 164.63 g/mol
InChI Key: PRQAIVKHRVEJPG-UHFFFAOYSA-N
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Description

N-Methylpyrrolidine-2-carboxamide hydrochloride (CAS: 33208-98-9) is a chiral organic compound with the molecular formula C₇H₁₃ClN₂O and a molecular weight of 164.64 g/mol . It is the hydrochloride salt of the (S)-enantiomer of N-methylpyrrolidine-2-carboxamide, as evidenced by its specific optical rotation ([α]D = −46.5 in methanol) . This compound is synthesized via deprotection of Boc-L-Pro-NHMe (tert-butyloxycarbonyl-protected precursor), yielding a white powder with a melting point of 160–162°C . It serves as a key intermediate in organic synthesis, particularly in catalytic systems for copper-mediated O-arylation reactions .

Properties

IUPAC Name

N-methylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQAIVKHRVEJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of L-Proline

The most direct route begins with L-proline, a commercially available secondary amine. Methylation of the pyrrolidine nitrogen is achieved using reductive amination with formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 24 hours. This method preserves the stereochemical integrity of the starting material, yielding (S)-N-methylproline with >98% enantiomeric excess (ee).

Reaction Conditions

Parameter Value
Temperature 25°C
Time 24 hours
Catalyst NaBH3CN
Solvent Methanol
Yield 85–90%

Carboxamide Formation

The carboxylic acid group of N-methylproline is converted to the carboxamide via a two-step activation sequence:

  • Activation as Acid Chloride : Treatment with thionyl chloride (SOCl2) at 60°C for 2 hours generates the corresponding acid chloride.
  • Ammonolysis : Reaction with concentrated aqueous ammonia (28%) at 0°C produces the carboxamide. Quenching with hydrochloric acid (HCl) yields the hydrochloride salt.

Critical Parameters

  • Excess SOCl2 (2.5 equiv) ensures complete conversion.
  • Ammonia must be added dropwise to prevent exothermic side reactions.
  • Final recrystallization from ethanol/water (1:3) achieves ≥99% purity.

Cyclization of 1,4-Dichlorobutane Derivatives

Halogen Exchange and Ring Closure

A patent-pending method (CN110590706B) utilizes 1,4-dichlorobutane and methylamine in the presence of potassium iodide (KI). The reaction proceeds via nucleophilic substitution, where KI facilitates halogen exchange, reducing activation energy for cyclization.

Optimized Protocol

Component Quantity
1,4-Dichlorobutane 1.0 equiv
Methylamine (40%) 4.0 equiv
KI 0.1 equiv
Solvent Diglyme
Temperature 80°C
Time 12 hours
Yield 88%

Functionalization at C2

The resultant N-methylpyrrolidine undergoes carboxylation at the 2-position using carbon monoxide (CO) under palladium catalysis (Pd(OAc)2, 1 mol%) in dimethylformamide (DMF). Subsequent amidation with ammonium chloride and triethylamine affords the carboxamide, isolated as the hydrochloride salt after HCl treatment.

Challenges

  • CO handling requires specialized equipment.
  • Palladium residues necessitate post-reaction purification via chelating resins.

Coupling Agent-Mediated Amidation

EDC/HOBt Activation

N-Methylpyrrolidine-2-carboxylic acid reacts with ammonium chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The carbodiimide activates the carboxyl group, forming an O-acylisourea intermediate that reacts with ammonia to yield the carboxamide.

Typical Workflow

  • Dissolve N-methylpyrrolidine-2-carboxylic acid (1.0 equiv) in DCM.
  • Add EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C.
  • Stir for 30 minutes, then add ammonium chloride (1.5 equiv).
  • React at 25°C for 12 hours.
  • Acidify with HCl (2.0 M) and extract with ethyl acetate.

Performance Metrics

Metric Value
Conversion 95%
Isolated Yield 78%
Purity (HPLC) 97%

Industrial Scalability

Continuous flow reactors enhance this method’s viability for large-scale production. A study demonstrated that maintaining a residence time of 10 minutes at 50°C in a microreactor increased throughput by 300% compared to batch processes.

Comparative Analysis of Methods

Table 1: Method Comparison

Parameter Proline Route Cyclization Route Coupling Route
Starting Material Cost High Low Moderate
Stereochemical Control Excellent Poor Moderate
Reaction Steps 3 4 2
Total Yield 75% 70% 78%
Scalability Moderate High High
  • Proline Route : Preferred for enantioselective synthesis but limited by proline’s cost.
  • Cyclization Route : Economical for bulk production but requires hazardous reagents (CO).
  • Coupling Route : Balances efficiency and safety, ideal for pilot-scale batches.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights critical differences between N-methylpyrrolidine-2-carboxamide hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Significance
This compound C₇H₁₃ClN₂O 164.64 Pyrrolidine ring, N-methyl carboxamide, chloride Catalyst ligand in O-arylation reactions
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride C₈H₁₇ClN₂O₂ 208.69 Methoxymethyl substituent at C2 Research chemical; no reported bioactivity
N-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride C₁₃H₁₉ClN₂O 254.76 Benzyl group at carboxamide nitrogen Unknown pharmacological activity
N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride C₇H₁₃ClN₂O 164.64 N,N-dimethyl substitution (vs. N-methyl) Lower toxicity; industrial applications
N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride C₁₁H₁₅Cl₂N₃O 288.17 Pyridine ring substituent; dihydrochloride salt Potential bioactive scaffold
4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride C₇H₇Cl₂N₂O 221.05 Chloropyridine backbone Pharmaceutical intermediate

Key Differences and Implications

The benzyl group in N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride introduces aromaticity, which may enhance binding to hydrophobic targets but reduces metabolic stability .

Chirality and Catalytic Activity: The (S)-enantiomer of this compound is critical in asymmetric catalysis, as demonstrated in copper-catalyzed O-arylation reactions .

Salt Forms and Bioavailability: The dihydrochloride salt of the pyridine-substituted analog (CAS: 255656) improves aqueous solubility, making it more suitable for drug formulation than the mono-hydrochloride parent compound .

Safety Profiles: N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride is noted for its lower toxicity under standard conditions, though it requires precautions against oxidation . In contrast, the methoxymethyl analog carries hazards (H302, H315, H319, H335) due to irritant properties .

Biological Activity

N-methylpyrrolidine-2-carboxamide hydrochloride (NMPC hydrochloride) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of NMPC hydrochloride, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₃ClN₂O. The compound features a pyrrolidine ring with a methyl group and a carboxamide functional group, which contribute to its solubility and biological activity. The presence of the carboxamide group allows for hydrogen bonding, enhancing its interactions with biological targets.

The precise mechanism of action of NMPC hydrochloride remains under investigation. However, studies suggest that it may interact with specific enzymes or receptors, potentially influencing various biological pathways. For example, NMPC hydrochloride has been identified as an inhibitor of InhA, an enzyme critical for the fatty acid elongation cycle in Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .

Biological Activities

Research has highlighted several key biological activities associated with NMPC hydrochloride:

  • Anticonvulsant Activity : A study demonstrated that NMPC hydrochloride exhibits anticonvulsant effects in animal models, suggesting its potential for treating seizure disorders.
  • Anticancer Potential : NMPC derivatives have shown promising anti-proliferative activity against various cancer cell lines. This suggests that NMPC may be developed into therapeutic agents targeting cancer.
  • Antimicrobial Properties : The ability of NMPC to inhibit InhA positions it as a candidate for developing new treatments against multidrug-resistant tuberculosis .

Case Studies and Research Findings

  • Antimicrobial Activity : High-throughput screening identified NMPC derivatives as potent inhibitors of InhA, with optimized compounds showing over 160-fold improvement in potency. Crystal structures elucidated the binding mode, providing insights into structure-activity relationships (SAR) that can guide further development .
  • Anticonvulsant Studies : In experimental models, NMPC hydrochloride demonstrated significant anticonvulsant properties compared to standard treatments, warranting further exploration into its mechanism and potential clinical applications.
  • Cancer Cell Line Studies : NMPC derivatives were evaluated against several cancer cell lines, showing notable anti-proliferative effects. These findings support the hypothesis that modifications to the NMPC structure can enhance its anticancer activity.

Comparative Analysis

The following table summarizes the biological activities and unique features of NMPC hydrochloride compared to related compounds:

Compound NameBiological ActivityUnique Features
This compoundAnticonvulsant, AnticancerExhibits diverse biological activities
(2S)-4-Fluoro-N-methylpyrrolidine-2-carboxamide HydrochlorideAntioxidantEnhanced lipophilicity due to fluorine substitution
Pyrrolidine-2-carboxylic acidAntioxidantLacks fluorine substitution

Q & A

Q. Q1. What are the recommended methods for synthesizing N-methylpyrrolidine-2-carboxamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves the coupling of pyrrolidine-2-carboxylic acid derivatives with methylamine, followed by hydrochloride salt formation. Optimization includes:

  • Catalyst Selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency.
  • Temperature Control : Maintain reaction temperatures between 0–5°C during coupling to minimize side reactions .
  • Purification : Employ recrystallization from ethanol/water mixtures or reverse-phase HPLC to isolate high-purity product (>95% by NMR and LC-MS) .

Q. Q2. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the methyl group (δ ~2.3 ppm for N–CH3_3) and carboxamide moiety (δ ~170 ppm for carbonyl) .
  • Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) to verify enantiomeric purity, critical for studies involving biological targets .
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. Q3. What stability considerations are critical for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers to prevent hydrolysis of the carboxamide group .
  • pH Stability : Avoid prolonged exposure to alkaline conditions (>pH 8), which may degrade the hydrochloride salt .

Advanced Research Questions

Q. Q4. How can researchers assess the enantiomeric purity of this compound, and what analytical pitfalls should be avoided?

Methodological Answer:

  • Chiral Stationary Phases : Use polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol mobile phases.
  • Pitfalls :
    • Co-elution Risks : Validate methods against racemic mixtures to confirm baseline separation.
    • Salt Interference : Convert the hydrochloride salt to free base temporarily if ion-pairing agents interfere with resolution .

Q. Q5. What computational approaches are suitable for predicting the physicochemical and pharmacokinetic properties of this compound?

Methodological Answer:

  • DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and solubility .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
  • ADMET Prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and toxicity .

Q. Q6. How should researchers resolve contradictions in reported spectral data or physicochemical properties of this compound?

Methodological Answer:

  • Cross-Validation : Compare data across multiple databases (e.g., PubChem, Reaxys) and replicate experiments under standardized conditions.
  • Impurity Profiling : Use LC-MS/MS to identify degradation products or synthetic byproducts that may skew results .
  • Source Verification : Prioritize peer-reviewed journals over vendor catalogs due to variability in analytical methodologies .

Q. Q7. What experimental strategies are recommended for studying degradation pathways under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative/reductive agents (H2_2O2_2, NaBH4_4).
  • Degradant Identification : Use high-resolution mass spectrometry (HR-MS) and 1H^1H-NMR to characterize breakdown products (e.g., dealkylated or oxidized derivatives) .

Q. Q8. How can researchers design assays to evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Selection : Target proline-specific enzymes (e.g., prolyl oligopeptidase) due to structural mimicry of proline derivatives .
  • Kinetic Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition constants (Ki_i) under varying pH and temperature conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylpyrrolidine-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methylpyrrolidine-2-carboxamide hydrochloride

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